molecular formula C11H9N5 B2473213 1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole CAS No. 1030385-93-3

1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole

Cat. No.: B2473213
CAS No.: 1030385-93-3
M. Wt: 211.228
InChI Key: LGWTZLVQLHCHRT-UHFFFAOYSA-N
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Description

1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole is a heterocyclic compound that features both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both pyrazole and triazole rings in a single molecule can enhance its pharmacological properties, making it a valuable compound for scientific research.

Preparation Methods

The synthesis of 1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the triazole ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, often referred to as the “click chemistry” approach.

    Coupling of the pyrazole and triazole rings: The final step involves coupling the pyrazole and triazole rings through a suitable linker, such as a phenyl group, using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs, often employing continuous flow chemistry and automated synthesis techniques.

Chemical Reactions Analysis

1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted derivatives of the original compound.

Scientific Research Applications

1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Comparison with Similar Compounds

1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    1-phenyl-1H-pyrazole: This compound lacks the triazole ring and may have different biological activities.

    1H-1,2,4-triazole: This compound lacks the pyrazole ring and may also exhibit different properties.

    1-(4-phenyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole: This compound has a different triazole ring structure, which can affect its pharmacological properties.

The uniqueness of this compound lies in the combination of both pyrazole and triazole rings, which can enhance its biological activity and make it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(1H-pyrazol-5-yl)phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c1-3-10(16-8-12-7-14-16)4-2-9(1)11-5-6-13-15-11/h1-8H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWTZLVQLHCHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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